molecular formula C42H78O9Ti B1168014 PETROLEUM ETHER CAS No. 101316-46-5

PETROLEUM ETHER

Cat. No.: B1168014
CAS No.: 101316-46-5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution in Scientific Methodologies

The historical use of the term "ether" predates systematic chemical nomenclature and was often applied to any highly volatile substance fishersci.ca. Petroleum ether, being a volatile fraction of petroleum, thus acquired this designation fishersci.ca. Its application as a solvent in scientific methodologies developed as chemists explored its ability to dissolve non-polar substances effectively. Over time, the refinement of petroleum distillation processes has led to the availability of more controlled and purer grades of this compound, with reduced levels of impurities like aromatic hydrocarbons, which is important for certain research applications lipidmaps.orgnih.gov.

Fundamental Role as a Standard and Reference Solvent in Chemical Research

This compound serves as a fundamental and widely used non-polar solvent in various chemical research applications fishersci.canih.govfishersci.at. Its primary role is centered around its ability to dissolve non-polar compounds such as oils, fats, waxes, and many organic molecules, while being immiscible with polar substances like water wikipedia.orgfishersci.ca. This property makes it an excellent choice for extraction processes, where non-polar compounds need to be isolated from complex mixtures, including the extraction of natural products from plant materials wikipedia.orgamericanelements.com.

In analytical chemistry, this compound is employed as a solvent in techniques such as chromatography, particularly for the separation and analysis of non-polar compounds wikipedia.orgfishersci.ca. It is also utilized in spectroscopy due to its relatively simple composition and non-polar nature, which can be advantageous in minimizing interference with the analysis of non-polar analytes wikipedia.orgfishersci.ca. Furthermore, it finds use in chemical synthesis as a reaction medium or for the purification of reaction products fishersci.at. Its low boiling point and high volatility facilitate its easy removal from reaction mixtures or extracted substances through evaporation fishersci.at.

The availability of different boiling range fractions allows researchers to select the most suitable grade for a specific application, depending on the volatility and solubility requirements fishersci.ca. For instance, lower boiling point fractions are more volatile and easier to remove, while higher boiling point fractions may offer better solubility for certain compounds.

The composition and properties of a typical laboratory grade of this compound can be summarized as follows:

PropertyValueSource
Boiling RangeTypically 30-60 °C, varies by grade wikipedia.orgfishersci.ca
ColorColorless wikipedia.orgwikipedia.org
OdorCharacteristic gasoline-like or petroleum-like wikipedia.orgfishersci.ca
Density0.6-0.7 g/cm³ (varies with composition) wikipedia.orgwikipedia.org
Solubility in WaterInsoluble wikipedia.orgfishersci.ca
Solubility in Organic SolventsMiscible with most organic solvents wikipedia.org
Primary ComponentsPentanes, Hexanes, Heptanes wikipedia.orgfishersci.ca

This compound continues to be a standard solvent in academic research laboratories due to its effectiveness in handling non-polar substances and its advantageous physical properties for various chemical procedures.

Properties

CAS No.

101316-46-5

Molecular Formula

C42H78O9Ti

Origin of Product

United States

Applications of Petroleum Ether in Chemical Research Methodologies

Extraction Methodologies

Petroleum ether is extensively utilized in extraction methodologies, especially for isolating non-polar substances from complex matrices. patsnap.comconsolidated-chemical.com

Natural Products Extraction and Isolation

In natural products chemistry, this compound is frequently employed in the initial stages of extraction to selectively isolate non-polar compounds from plant and biological materials. plantarc.commdpi.comekb.egijcmas.com This selective extraction is crucial for separating lipids, waxes, and certain types of secondary metabolites from more polar compounds. plantarc.commdpi.com

This compound is a preferred solvent for the extraction of lipids, waxes, and fats from various materials due to its ability to dissolve these non-polar substances effectively. patsnap.comalliancechemical.comconsolidated-chemical.comsrmist.edu.in This application is significant in food processing, cosmetics, and pharmaceutical industries where the extraction and characterization of these compounds are necessary. patsnap.comalliancechemical.com Methods like Soxhlet extraction commonly utilize this compound for the continuous extraction of fats and oils from solid materials. srmist.edu.insapientia.ro Compared to other solvents like ethyl ether, this compound is considered less hygroscopic, less flammable, and more selective for hydrophobic lipids. sapientia.roaafco.org

This compound is often used for the extraction of less polar terpenoids and steroids from biological matrices. mdpi.comnih.gov While more polar solvents like methanol (B129727) or ethanol (B145695) are effective for a broader range of phytochemicals, this compound's selectivity is advantageous for isolating specific non-polar terpenoid and steroid classes. mdpi.comnih.gov For instance, it is used in the isolation of monoterpenoids and sesquiterpenoids. nih.gov

In phytochemical profiling and the isolation of bioactive compounds for medicinal research, this compound is used to obtain fractions enriched in non-polar phytochemicals. plantarc.comekb.egijcmas.comacs.org Although its efficiency is limited for highly polar bioactive compounds, it is valuable for isolating non-polar substances like certain alkaloids, fatty acids, sterol lipids, and terpenoids, which may possess medicinal properties. plantarc.comekb.egijcmas.comarcjournals.org Studies have shown that this compound extracts can contain a variety of bioactive compounds, and their composition can vary depending on the plant source. arcjournals.org

Research is conducted to optimize the parameters for this compound extraction to maximize the yield and efficiency of target compounds. tandfonline.compreprints.orgcsic.esresearchgate.net Factors such as the ratio of solvent to material, extraction time, and temperature are investigated. tandfonline.comresearchgate.net For example, studies using response surface methodology have optimized Soxhlet extraction parameters for this compound extracts from plant leaves, identifying optimal conditions for solvent-to-material ratio, extraction time, and temperature to achieve higher yields. tandfonline.com Efficiency studies often compare this compound with other solvents or extraction techniques, highlighting its suitability for non-polar compounds but also its limitations for polar ones. plantarc.comcsic.esnih.gov

Data from an optimization study on the Soxhlet extraction of this compound extract from Abutilon theophrasti leaves illustrates the impact of extraction parameters on yield:

ParameterLevel 1Level 2Level 3Optimized Value
Solvent to Material Ratio (mL/g)18202220.12
Extraction Time (h)4685.45
Temperature (°C)55606561.32
Optimized Yield (%)2.39

Note: Data derived from a specific optimization study tandfonline.com. Yields can vary significantly based on the plant material and specific experimental conditions.

Phytochemical Profiling and Bioactive Compound Isolation for Medicinal Research

Industrial Process Research Applications as a Solvent

This compound is widely used as a solvent in various industrial processes. patsnap.comalliancechemical.comconsolidated-chemical.com Its applications include serving as a solvent in paints, varnishes, and coatings, a carrier solvent for insecticides and pesticides, and a solvent in rubber and polymer processing. patsnap.com It is also utilized in industrial degreasing and cleaning applications due to its ability to dissolve oils, greases, and lubricants. patsnap.comalliancechemical.comconsolidated-chemical.com In the pharmaceutical industry, it can be used as a reaction medium or solvent in the synthesis of certain compounds and in the extraction of plant-based precursors. consolidated-chemical.comjunyuanpetroleumgroup.com

This compound is a hydrocarbon solvent widely utilized in various chemical research methodologies due to its non-polar nature. It is not a true ether but rather a mixture of aliphatic hydrocarbons, primarily pentanes, hexanes, and heptanes, with a boiling range typically between 30°C and 60°C, although other ranges exist aafco.orguvic.cagoogle.com. Its specific gravity usually falls between 0.6 and 0.8, depending on its composition aafco.org.

This compound is known by several other names, including benzine, Painter's naphtha, petroleum naphtha, naphtha ASTM, petroleum spirits, X4, and Ligroin aafco.org. It is less hygroscopic and less flammable than diethyl ether and exhibits higher selectivity for hydrophobic lipids aafco.org.

This compound finds extensive application as a solvent in various chemical research methodologies, particularly in extraction and chromatographic separation techniques. Its non-polar characteristics make it effective in dissolving non-polar compounds like oils, fats, waxes, and greases patsnap.com.

Enhanced Oil Recovery (EOR) Research Strategies

In the realm of oil and gas research, this compound is explored as a solvent for enhanced oil recovery (EOR) from heavy oil fields. Research strategies involve utilizing nanofluid compositions containing this compound solvents to improve oil recovery patsnap.com.

Bitumen Extraction Studies from Oil Sands

This compound is employed in studies focusing on bitumen extraction from oil sands. It is used as an organic solvent to precipitate asphaltenes from natural bitumen ect-journal.kzresearchgate.netcup.edu.cn. Studies have investigated the effect of different organic solvents, including this compound, on the extraction rate of bitumen from oil sands mdpi.com. While aromatic hydrocarbons and cycloalkanes have shown higher extraction rates for bitumen due to their compatibility with polar components like asphaltenes and resins, this compound, being a linear alkane with weak polarity, is less effective in dissolving highly polar asphaltenes mdpi.com. However, it has been used in precipitating asphaltenes after initial extraction with other solvents like dichloromethane (B109758) cup.edu.cn. Research has also explored improving bitumen recovery by adding propylene (B89431) oxide capped glycol ethers to the aqueous slurry or steam patsnap.com.

Crude Oil Purification Research and Impurity Removal

This compound plays a role in crude oil purification research and the removal of impurities. It is used as a solvent for removing ether impurities from crude oil, sometimes employing hybrid adsorbents like activated alumina (B75360) and zeolite patsnap.com. In deasphalting processes, this compound is added to crude oil to precipitate the asphaltene fraction, which is typically the least soluble and most aromatic fraction containing a significant portion of vanadium components google.com. Ratios of this compound to crude oil ranging from 2:1 to 4:1 by weight have been used in these studies google.com.

Food Science and Agricultural Research Extractions

This compound is a common solvent in food science and agricultural research for the extraction of various compounds, particularly lipids and non-polar phytochemicals. It is widely used for extracting oils, fats, and waxes from different materials, including the extraction of essential oils from plants and the removal of fats from food products patsnap.com. The Soxhlet method, a standard technique for crude fat analysis in the food industry, often utilizes this compound as the extraction solvent food.blog. AOAC official methods for determining total fat in various food matrices, such as flour and milk, involve the use of this compound, often in combination with other solvents like ethyl ether, after hydrolysis unl.edu.

Research has investigated the efficiency of this compound in extracting bioactive compounds from plants. For instance, in studies on Urtica dioica, this compound was used as a non-polar solvent for extraction, although more polar solvents like ethanol and water generally yielded higher amounts of total extracts nih.gov.

Comparative Studies of Extraction Efficiency with Other Solvents

Comparative studies have evaluated the extraction efficiency of this compound against other solvents for various applications.

In the extraction of oil from tigernut seeds, n-hexane showed a significantly higher extraction efficiency (86%) compared to this compound (75%). iiste.org. Hexane (B92381) also produced a brighter, golden yellow oil compared to the brownish-yellow tint obtained with this compound iiste.org.

For measuring surface oil content on samples like potato chips, studies have compared hexane and this compound. For immediately extracted samples, there was no significant difference in the amount of oil extracted by either solvent. However, for samples aged for one day, hexane extracted more oil than this compound, although neither solvent achieved 100% recovery of the surface oil oup.comscribd.comnih.gov.

In the context of total fat extraction from foods, the choice of solvent significantly impacts the amount of fat extracted due to the varying polarities of different lipids ankom.comugent.be. Non-polar solvents like this compound and hexane are effective for extracting non-polar lipids such as triacylglycerols, while more polar solvents are needed for polar lipids like glycolipids and phospholipids (B1166683) aafco.orgugent.be. Some methods, like the Mojonnier method, utilize a mixture of ethyl ether and this compound for total fat extraction unl.eduankom.com.

Studies on extracting oil from Mangifera pajang seeds using the Soxhlet method compared hexane, this compound, and ethanol. Hexane yielded the highest fat content, while the physicochemical properties and crystalline structures of the extracted fat were significantly influenced by the solvent used nih.gov. This compound and hexane extracts showed comparable acid and peroxide values, suggesting similar stability, while ethanol extracts had higher values, indicating less stable fats nih.gov.

Research on safflower seed oil extraction compared petroleum benzene (B151609) (a term often used interchangeably with this compound), hexane, diethyl ether, and acetone (B3395972). Petroleum benzene yielded the highest oil content under hot extraction conditions researchgate.net.

In the extraction of oil from rice bran, this compound was found to produce a higher oil yield compared to ethanol when using the Soxhlet method cabidigitallibrary.org.

For recovering oil from oily sludge, studies using various solvents including this compound, methanol, carbon disulfide, and acetone found that nonpolar solvents like carbon disulfide were more effective in extracting organic matter, which primarily consisted of hydrocarbons and oxygen-containing compounds acs.org.

A comparison of solvents for recovering attached crude oil from spent hydrodesulfurization catalysts showed that toluene (B28343) and p-xylene (B151628) had higher cleaning efficiencies than this compound mdpi.com.

In the context of extracting phytochemicals from bean seeds, extraction yield was higher with polar solvents like water, but extracts obtained with nonpolar solvents, including hexane and this compound, showed comparatively higher total phenolic and flavonoid content scielo.br.

The partition coefficient (K) of a solute between two immiscible solvents is dependent on the solvent system. For instance, morphine shows different partition coefficients in this compound/water and diethyl ether/water systems, indicating its differing solubility and distribution based on the solvent polarity libretexts.org.

The following table summarizes some comparative extraction efficiency data:

Material ExtractedSolvents ComparedKey FindingSource
Tigernut Seed Oiln-Hexane, this compoundn-Hexane showed significantly higher extraction efficiency (86% vs 75%). iiste.org
Surface Oil (Soybean Oil)Hexane, this compoundNo significant difference for immediate extraction; Hexane better for aged samples. oup.comscribd.comnih.gov
Mangifera pajang Seed FatHexane, this compound, EthanolHexane gave the highest fat yield. nih.gov
Safflower Seed OilPetroleum Benzene, Hexane, Diethyl Ether, AcetonePetroleum Benzene yielded the highest oil content (hot extraction). researchgate.net
Rice Bran OilThis compound, EthanolThis compound produced higher oil yield (Soxhlet). cabidigitallibrary.org
Oily SludgeThis compound, Methanol, Carbon Disulfide, AcetoneNonpolar solvents (Carbon Disulfide) more effective for organic matter. acs.org
Attached Crude Oil (Spent Catalyst)This compound, Toluene, p-Xylene, etc.Toluene and p-xylene had higher cleaning efficiency. mdpi.com
Bean Seed PhytochemicalsHexane, this compound, Chloroform, etc.Nonpolar solvents (Hexane, this compound) higher in phenolics/flavonoids. scielo.br

Chromatographic Separation Techniques

This compound is widely used as a mobile phase in various chromatographic separation techniques, particularly for the separation and purification of non-polar compounds.

Applications in Column Chromatography for Compound Purification

In column chromatography, this compound is frequently used as a mobile phase, often in combination with other solvents, for the separation and purification of compounds based on their polarity. uvic.caextraktlab.com. In adsorption chromatography, where the stationary phase is a solid adsorbent like silica (B1680970) or alumina, this compound, being a non-polar solvent, is effective in eluting non-polar compounds that are weakly adsorbed onto the stationary phase uvic.caextraktlab.comncert.nic.in.

In normal-phase chromatography, where the stationary phase is polar (e.g., silica), a non-polar mobile phase like this compound is used. The separation is based on the differential adsorption of analytes onto the stationary phase, with less polar compounds eluting first libretexts.org. This compound can be used alone or as the primary component in a solvent mixture, with increasing amounts of a more polar solvent (e.g., ethyl acetate (B1210297), diethyl ether, acetone) added to elute compounds of increasing polarity uvic.ca.

This compound fractions with specific boiling ranges, such as 40-60°C and 60-80°C, are often used in column chromatography patsnap.com. Purification of these fractions can be achieved through techniques like alumina and activated carbon column chromatography to obtain high purity solvents with controlled compositions patsnap.com.

In the analysis of bitumen from oil sands, after initial extraction, this compound (a mixture of pentane (B18724) and hexane) is used to precipitate asphaltenes, and the remaining solution is then separated into saturated hydrocarbons, aromatic hydrocarbons, and resins using activated silica gel column chromatography with different solvents cup.edu.cn.

This compound is also used as a mobile phase in thin-layer chromatography (TLC) for the separation of lipids. A common mobile phase for separating neutral lipids on a silica stationary phase is a mixture of this compound, diethyl ether, and acetic acid rockefeller.edu. The non-polar nature of this compound helps in the dissolution and movement of non-polar lipids up the plate rockefeller.edu.

Bitumen Extraction Studies from Oil Sands

Chromatographic Separation Techniques

Role in Thin Layer Chromatography (TLC) Method Development

In Thin Layer Chromatography (TLC), this compound is frequently used as a component of the mobile phase, particularly for separating non-polar compounds. rockefeller.edupsu.edualcaweb.org TLC separates components of a mixture based on their differential partitioning between a stationary phase (often polar, like silica gel) and a mobile phase. rockefeller.edupsu.edu this compound, being extremely non-polar, is effective at dissolving and carrying non-polar analytes along the stationary phase. quora.comrockefeller.edu

The polarity index of this compound is very low (around 0.1), positioning it as a highly non-polar solvent. rockefeller.edu When used with a polar stationary phase such as silica gel, non-polar compounds in a mixture will have a weaker interaction with the stationary phase and a stronger interaction with the non-polar mobile phase containing this compound. rockefeller.edupsu.edu This differential interaction causes non-polar compounds to travel further up the TLC plate, resulting in higher Rf values compared to more polar compounds. rockefeller.edupsu.edu

This compound is often used in combination with more polar solvents, such as ethyl acetate, acetone, or diethyl ether, to create mobile phase systems with varying polarities. psu.edurochester.edurochester.eduug.edu.plmissouri.edu Adjusting the ratio of this compound to the more polar solvent allows researchers to optimize the separation of compounds with different polarities. psu.edumissouri.eduresearchgate.net For instance, increasing the proportion of a more polar solvent in the mobile phase will generally lead to higher Rf values for all compounds as the mobile phase becomes more capable of competing with the stationary phase for binding sites. psu.edu

In TLC method development, this compound serves as a "weak" solvent in normal phase chromatography. researchgate.net By starting with a mobile phase rich in this compound and gradually increasing the concentration of a more polar solvent, a suitable solvent system can be developed to achieve optimal separation and resolution of components in a mixture. researchgate.net

Use in High Performance Liquid Chromatography (HPLC) and Preparative HPLC

This compound is utilized as a mobile phase in High Performance Liquid Chromatography (HPLC), particularly in normal-phase HPLC, and in Preparative HPLC. rheniumshop.co.ilthermofisher.comrcilabscan.comcarlroth.com In normal-phase chromatography, the stationary phase is polar, and the mobile phase is non-polar or moderately polar. libretexts.orglibretexts.org this compound's non-polar nature makes it suitable for use as a mobile phase in this mode, where it is effective at eluting non-polar compounds. libretexts.orglibretexts.orgbrainly.com

HPLC and preparative HPLC are powerful techniques for the separation and purification of compounds on a larger scale than TLC. nih.gov this compound's low boiling point is advantageous for preparative HPLC as it facilitates the easy removal of the solvent from the collected fractions, allowing for the isolation of the purified compounds. honeywell.com

This compound, often the 35-60 °C or 60-80 °C boiling range fractions, is specified as a mobile phase for HPLC and LC-MS applications. rheniumshop.co.ilthermofisher.comrcilabscan.comcarlroth.comsrlchem.com It can be used as a single component mobile phase or in binary or ternary mixtures with other solvents to optimize separations. For example, mixtures of this compound with ethyl acetate or diethyl ether are common mobile phases in normal-phase column chromatography, which shares principles with normal-phase HPLC. rochester.edurochester.edu The choice of the this compound fraction (e.g., 30-60 °C, 40-60 °C, 60-80 °C) can influence the elution strength and selectivity of the separation. wikipedia.org

Separation of Non-Polar Organic Compounds and Pigments in Research

This compound is widely used in research for the separation of non-polar organic compounds and pigments due to its ability to dissolve these substances effectively. patsnap.comatomscientific.comguidechem.com Its application spans various chromatographic methods, including column chromatography, paper chromatography, and TLC. weberscientific.comalcaweb.orgfscj.eduweber.edu

In the separation of plant pigments, such as carotenoids and chlorophylls (B1240455), this compound is a common solvent for extraction and as a component of the mobile phase in chromatography. fscj.eduweber.edupurdue.edulibretexts.orgttu.edu Carotenoids, being less polar than chlorophylls, are highly soluble in non-polar solvents like this compound and tend to move faster in chromatographic systems using non-polar mobile phases. purdue.edulibretexts.org

For instance, in paper chromatography of plant pigments, a non-polar solvent system containing this compound and acetone is often used as the mobile phase, while the stationary phase (paper) is polar. alcaweb.orglibretexts.orgttu.edu The non-polar carotenoids are more soluble in the mobile phase and travel further up the paper, separating from the more polar chlorophylls which interact more strongly with the stationary phase. alcaweb.orglibretexts.orgttu.edu

In column chromatography, this compound is used as an eluent, often in combination with more polar solvents, to separate non-polar compounds adsorbed onto a polar stationary phase like silica gel or alumina. researchgate.netfscj.eduuvic.ca Non-polar compounds will elute first from the column when using a non-polar solvent like this compound. researchgate.netuvic.ca Gradually increasing the polarity of the eluent by adding solvents like ethyl acetate or acetone allows for the sequential elution of compounds with increasing polarity. rochester.eduresearchgate.netfscj.edu This principle is applied in the isolation and purification of various natural products and synthetic compounds in research.

Applications in Organic Synthesis Research

This compound serves as a valuable solvent and reaction medium in organic synthesis research, particularly for reactions requiring a non-polar environment. sciencemadness.orgweberscientific.com

Solvent for Polymerization Reactions (e.g., radical ring-opening, di-block copolymer micelles)

This compound is employed as a solvent in specific polymerization reactions, including radical ring-opening polymerization and the synthesis of di-block copolymer micelles. sigmaaldrich.comsigmaaldrich.com Its non-polar nature and ability to dissolve non-polar monomers and polymers make it suitable for these applications.

For example, this compound has been used as a solvent in the radical ring-opening polymerization to synthesize degradable poly(vinyl esters). sigmaaldrich.comsigmaaldrich.com It is also utilized in the synthesis of di-block copolymer micelles, which are self-assembled structures formed by amphiphilic block copolymers in selective solvents. sigmaaldrich.comsigmaaldrich.commdpi.com The choice of this compound as a solvent in such systems is often related to its selectivity for one block of the copolymer, driving the self-assembly process.

Research has shown the use of this compound in the purification of intermediates or products in the synthesis of block copolymers. mdpi.comrsc.org For instance, flash chromatography using a mixture of diethyl ether in this compound has been used to purify products in the synthesis of ABA tri-block copolymers. rsc.org

Analytical Chemistry Methodologies

This compound is frequently employed in analytical chemistry due to its efficacy in dissolving non-polar substances, facilitating their analysis and separation. It finds utility in various analytical techniques and quality control procedures. patsnap.comatomscientific.comatomscientific.comatomscientific.com

Use in Spectroscopic Analysis (e.g., UV, IR, GC-MS, LC-MS)

This compound is utilized in conjunction with several spectroscopic and chromatographic techniques for the analysis of chemical compounds.

In UV-Vis spectroscopy , spectrophotometric grade this compound is considered suitable for use as a solvent. sigmaaldrich.comlobachemie.com It has been used in studies analyzing compounds such as carotenoids, often as part of a solvent mixture. researchgate.net

While not a true ether itself, this compound extracts containing lipophilic components such as essential oils, terpenoids, greases, fatty acids, and their esters have been analyzed using FT-IR spectroscopy . openrepository.comresearchgate.net FT-IR can identify functional groups present in these this compound extracts, providing insights into their chemical composition. openrepository.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for analyzing the composition of this compound fractions themselves, identifying the various hydrocarbon components present. odinity.com Furthermore, GC-MS is extensively used to analyze compounds that have been extracted from various matrices using this compound as a solvent. This includes the identification of phytochemicals, fatty acids, and volatile components in plant extracts. dergipark.org.trresearchgate.netbvsalud.orgcabidigitallibrary.orguobaghdad.edu.iq Studies have employed GC-MS to compare the chemical constituents in this compound fractions obtained under different conditions or from different sources. bvsalud.orguobaghdad.edu.iq

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are also utilized for the analysis of compounds extracted with this compound. This compound can be used as an extraction solvent in the sample preparation process for LC-MS analysis of various compounds, including phytochemicals. biointerfaceresearch.comarcjournals.orgrsc.orgresearchgate.net Some research indicates the use of this compound with specific boiling ranges, such as 35/60, as a mobile phase component in HPLC and LC-MS systems. chemdad.com HPLC grade this compound with a boiling range of 40-60 °C is available for these applications. carlroth.com

Below is a table summarizing the uses of this compound in these spectroscopic and chromatographic techniques:

Analytical TechniqueApplication of this compoundExamples from Search Results
UV-Vis SpectroscopySolvent for analysis of non-polar chromophoresAnalysis of carotenoids in plant extracts. researchgate.net Suitable as a solvent in spectrophotometric grade. sigmaaldrich.comlobachemie.com
IR SpectroscopyExtraction solvent for subsequent IR analysis of extractsAnalysis of functional groups in this compound extracts of plant materials. openrepository.comresearchgate.net
GC-MSAnalysis of this compound composition; solvent for extractionAnalysis of hydrocarbon composition of this compound fractions. odinity.com Identification of phytochemicals and fatty acids in this compound extracts. dergipark.org.trresearchgate.netbvsalud.orgcabidigitallibrary.orguobaghdad.edu.iq
LC-MSExtraction solvent for sample preparation; mobile phase componentAnalysis of phytochemicals extracted with this compound. biointerfaceresearch.comarcjournals.orgrsc.orgresearchgate.net Used as a mobile phase component in HPLC and LC-MS. chemdad.comcarlroth.com

Integration into Analytical Testing Procedures and Quality Control in Research

This compound plays a role in general analytical testing procedures and quality control within chemical research, primarily owing to its properties as a solvent for non-polar compounds. It is widely used in laboratories for various analytical applications. patsnap.comatomscientific.comatomscientific.comatomscientific.comalliancechemical.comlabmartgh.comintelmarketresearch.comcarlroth.comscharlab.com

Its application in solvent extraction is a key aspect of analytical testing, enabling the isolation of non-polar analytes from complex matrices before further analysis. patsnap.comatomscientific.comatomscientific.comatomscientific.comalliancechemical.comlabmartgh.com This is particularly relevant in the analysis of natural products, food, and environmental samples where non-polar components like fats, oils, and certain organic pollutants need to be separated. patsnap.comatomscientific.comatomscientific.comatomscientific.com

In quality control, this compound can be used in tests to determine specific properties or impurities in substances. For instance, it is used in procedures for determining mechanical impurities in oil samples through filtration. scribd.com The sample is mixed with this compound, and the mixture is filtered to collect impurities on a membrane. scribd.com

Furthermore, analytical grade this compound is produced to meet specific standards, such as those set by the American Chemical Society (ACS), ensuring its purity for reliable results in analytical procedures. alliancechemical.com The presence of residual solvents, including this compound, in synthesized products can be monitored as part of quality control, for example, using techniques like NMR spectroscopy. huji.ac.il

Advanced Research Topics and Methodological Innovations

Solute-Solvent Interaction Studies

Understanding the interactions between petroleum ether and various solutes is crucial for optimizing its use in chemical processes, particularly in separation and extraction.

Investigation of Intermolecular Forces and Solvation Phenomena

The behavior of this compound as a solvent is governed by intermolecular forces. As a nonpolar solvent, its primary intermolecular forces are London Dispersion Forces (LDF). scribd.comlibretexts.org Solvation, the process of solvent molecules surrounding solute molecules, is driven by these intermolecular attractions. scribd.comprevor.com Research in this area investigates how the nonpolar nature of this compound influences its ability to dissolve different substances, particularly nonpolar or weakly polar compounds. The effectiveness of solvation depends on the balance between breaking solute-solute interactions and solvent-solvent interactions and the formation of new solute-solvent interactions. researchgate.net Studies explore the subtle solvation phenomena that occur, especially when this compound is part of a mixed solvent system. nih.govdiva-portal.org

Influence on Partition Coefficients and Extraction Selectivity

This compound's solvent properties directly impact partition coefficients, which describe how a solute distributes between two immiscible phases. libretexts.orgarcjournals.org In liquid-liquid extraction, a higher partition coefficient for a target solute in the this compound phase compared to an aqueous or other immiscible phase indicates more efficient extraction into this compound. libretexts.orgarcjournals.orgcelignis.com Research focuses on understanding how the composition of this compound fractions and the presence of other solvents in a mixture affect the partition coefficients of various compounds. libretexts.orgresearchgate.net This knowledge is vital for optimizing extraction selectivity, ensuring that the desired compounds are preferentially extracted while leaving impurities behind. arcjournals.orgcelignis.comelementlabsolutions.com Studies have shown that the choice of solvent, including this compound, significantly influences extraction yield and efficiency. researchgate.netresearchgate.net

Application of Computational Chemistry (e.g., Molecular Dynamics, Quantum Mechanical Calculations)

Computational chemistry techniques, such as Molecular Dynamics (MD) and Quantum Mechanical (QM) calculations, are increasingly applied to study solute-petroleum ether interactions at a molecular level. oil-gasportal.comkallipos.gr MD simulations can model the dynamic behavior of molecules in solution, providing insights into how this compound molecules arrange around solute molecules and the nature of the intermolecular forces involved. oil-gasportal.comfiveable.mempg.de QM calculations can offer a more detailed understanding of the electronic interactions and energy landscapes of solute-solvent systems. kallipos.grmpg.de Hybrid QM/MM methods combine the strengths of both approaches to study complex systems. mpg.de These computational studies help to predict solvation free energies, understand diffusion processes, and rationalize experimental observations related to solubility and extraction efficiency in this compound. oil-gasportal.comkallipos.grfiveable.me

Purification and Composition Control for Research Purity Requirements

For many research and analytical applications, high-purity this compound with a well-defined boiling range and minimal impurities is essential. patsnap.comgoogle.com Achieving these purity requirements necessitates specific purification techniques and rigorous composition control.

Fractional Distillation Techniques for Specific Boiling Ranges

This compound is obtained as a fraction from the distillation of crude petroleum. wikipedia.orgdoubtnut.com Fractional distillation is a key technique for separating petroleum into different fractions based on their boiling point ranges. doubtnut.compurdue.edu For research purposes, specific boiling ranges of this compound, such as 30-40 °C, 40-60 °C, or 60-80 °C, are often required. wikipedia.orgthermofisher.com Advanced fractional distillation techniques are employed to obtain these narrow boiling point fractions with high precision. wikipedia.orgpreproom.org Research in this area focuses on optimizing distillation parameters, such as temperature gradients and column efficiency, to achieve the desired boiling range and minimize the presence of hydrocarbons outside this range. doubtnut.compreproom.org

Adsorption and Column Chromatography for Impurity Removal

Even after fractional distillation, this compound may contain trace impurities, including aromatic hydrocarbons, compounds with high UV absorption, and water, which can interfere with sensitive analytical techniques or chemical reactions. google.com Adsorption and column chromatography are widely used methods for further purifying this compound. patsnap.comgoogle.comresearchgate.netchromtech.comresearchgate.net Adsorbents such as activated carbon and silica (B1680970) gel are effective in removing polar impurities and colored compounds through adsorption. patsnap.comgoogle.comresearchgate.netchromtech.com Column chromatography, often using silica gel or alumina (B75360) as the stationary phase, can separate impurities based on their differential affinities for the stationary and mobile phases. patsnap.comresearchgate.netchromtech.com Research explores the development of efficient adsorbents and chromatographic methods to achieve very high purity levels required for specific research applications. patsnap.comgoogle.comchromtech.comresearchgate.net This includes optimizing the type and amount of adsorbent, column dimensions, and elution conditions. google.comchromtech.comgoogle.com

Technical Challenges in Achieving Controlled Compositions for Research Applications

This compound, being a mixture of aliphatic hydrocarbons, presents inherent technical challenges in achieving highly controlled and reproducible compositions required for advanced research applications. The exact composition of this compound varies depending on the source of crude oil and the specific distillation range used during its production. This variability means that a product labeled "this compound" within a certain boiling range (e.g., 40-60°C or 60-80°C) can still have differing ratios of constituent hydrocarbons like pentane (B18724), hexane (B92381) isomers, heptane (B126788) isomers, and cyclic hydrocarbons patsnap.compurdue.edu.

For research requiring precise solvent properties, this compositional variability can lead to inconsistencies in experimental outcomes, particularly in sensitive applications such as chromatography, crystallization, and extraction where subtle differences in solvent polarity and boiling point distribution can significantly impact results stackexchange.com. Achieving high-purity fractions with tightly controlled compositions is a significant challenge, often involving techniques like column chromatography with adsorbents such as alumina and activated carbon patsnap.com. These purification processes can, however, lead to yield losses patsnap.com. Further purification steps, such as metal or metal salt drying, may be necessary to remove impurities and trace water, adding to the complexity and cost of obtaining research-grade this compound with a defined composition patsnap.com.

The complexity of petroleum substances, often classified as substances of unknown, variable composition, complex reaction products, or biological materials (UVCBs), makes their precise chemical characterization challenging. This complexity arises from the myriad of organic substances with varying composition, structure, and molecular weight present in crude oil, from which this compound is derived nih.govmdpi.com. While techniques like high-resolution mass spectrometry, sometimes coupled with separation techniques like gas chromatography or ion mobility spectrometry, are being explored for comprehensive molecular characterization, defining the exact isomeric composition of petroleum substances remains an active area of investigation nih.gov.

Development of Alternative this compound Formulations

The need for more controlled compositions and potentially more sustainable options has driven research into developing alternative formulations that can serve as replacements or complements to traditional this compound in specific research contexts.

Synthesis from Alternative Hydrocarbon Sources

Research explores the synthesis of hydrocarbon solvents with properties similar to this compound from alternative, often renewable, sources. One approach involves the fractional distillation of readily available and less expensive hydrocarbon mixtures, such as certain types of benzin. Studies have demonstrated that fractional distillation of benzin can yield fractions with boiling ranges comparable to commercial this compound scialert.netafricaresearchconnects.com. The aptitude of these fractions for applications like fat extraction has been investigated, suggesting their potential as alternative solvents scialert.netafricaresearchconnects.com.

Beyond direct distillation of alternative petroleum-derived sources, the broader field of producing synthetic oil from unconventional hydrocarbon raw materials is relevant. This includes sources like oil shale, bitumen sands, coal, biomass, and carbon-containing waste mdpi.com. Technologies such as pyrolysis and gasification (followed by Fischer-Tropsch synthesis) can convert these materials into liquid hydrocarbons that could potentially be fractionated to yield solvents with characteristics similar to this compound mdpi.com. While these processes aim to produce fuels, the underlying technologies for generating hydrocarbon mixtures from non-petroleum sources hold potential for developing alternative solvent formulations. For instance, research has investigated the extraction of oil from biomass sources like cassava seeds using this compound, and the subsequent conversion of this oil into hydrocarbon fuels, highlighting the potential for biomass as a source of hydrocarbons rsisinternational.org.

Comparative Evaluation of Extractive Power and Performance of Alternatives

Comparative studies involving traditional this compound and hexane in oil extraction from plant materials have shown varying results depending on the specific plant source. For instance, one study reported higher oil extraction efficiency from Salicornia brachiate using hexane compared to this compound, while another found higher yields from Moringa oleifera seeds using this compound compared to hexane and isopropanol (B130326) researchgate.net. This highlights that the optimal solvent, whether traditional this compound or an alternative, can be application-specific and dependent on the matrix being extracted and the target compounds.

The evaluation of alternative solvents extends to their performance in various research techniques. While the provided search results primarily focus on extraction, the suitability of alternative formulations for chromatography and crystallization would also be crucial for their broader adoption in research. Factors beyond just extractive power, such as boiling point range, purity, consistency of composition, and potential for recycling and reuse, are important considerations in the comparative evaluation of alternative this compound formulations researchgate.net.

Solvent Engineering and Design Principles for Tailored Research Needs

Solvent engineering and design principles are increasingly applied to create solvents or solvent systems tailored for specific research needs, moving beyond the limitations of using off-the-shelf mixtures like this compound with variable compositions. This involves a deliberate approach to designing solvents or solvent mixtures with desired properties, such as specific polarity, selectivity, and boiling point range, to optimize performance in particular applications like extraction, separation, or reaction chemistry science.gov.

For research applications requiring precise and reproducible solvent behavior, solvent engineering can involve creating defined mixtures of pure hydrocarbons to mimic specific this compound fractions but with controlled ratios of constituents. This allows researchers to understand the impact of individual components or their ratios on experimental outcomes and to tailor the solvent composition for maximum efficiency and selectivity in a given process.

Furthermore, solvent engineering principles are applied in the development of alternative extraction techniques and solvent systems. This includes exploring novel solvents, such as deep eutectic solvents, for specific separation tasks within the petroleum industry and potentially in research contexts requiring the extraction of non-polar compounds researchgate.net. The design of mixed solvent systems is also a part of solvent engineering, where the properties of a mixture are optimized by carefully selecting and combining different solvents to achieve enhanced performance compared to individual components science.gov.

Sustainability and Environmental Considerations in Petroleum Ether Research Practices

Research on Solvent Recycling and Recovery Technologies in Laboratories and Industries

Solvent recycling and recovery are essential for reducing the consumption of fresh petroleum ether, minimizing waste generation, and lowering the environmental burden associated with its production and disposal. Various techniques are employed for this purpose, ranging from simple laboratory-scale methods to more complex industrial processes.

Distillation and Evaporation Methods for Solvent Re-use

Distillation and evaporation are fundamental techniques for separating this compound from dissolved solutes or less volatile impurities, allowing for its reuse. Simple distillation can be effective for recovering relatively pure solvent from non-volatile residues. Fractional distillation offers better separation for mixtures containing components with closer boiling points. Evaporation, often using rotary evaporators in laboratories, is commonly used to remove this compound, leaving behind the desired compound. These methods are widely applied in both laboratory and industrial scales for routine solvent recovery.

Adsorption Techniques for Contaminant Removal and Purification

Adsorption techniques can be employed to remove specific contaminants or impurities from spent this compound, enhancing its purity for reuse. Adsorbents like activated carbon, alumina (B75360), or silica (B1680970) gel can selectively bind polar impurities, pigments, or other undesirable substances, leaving the non-polar this compound relatively clean. This is particularly useful when distillation alone is insufficient to achieve the required purity for certain applications.

Water Washing Technologies for Hydrocarbon Contaminated Solvents

In cases where this compound is contaminated with water-soluble substances or polar organic compounds, water washing can be a preliminary step before further purification. This involves extracting the water-soluble contaminants into an aqueous phase, thereby reducing their concentration in the this compound. While this compound is largely insoluble in water, this technique can help remove polar impurities that might interfere with subsequent recycling steps like distillation or adsorption.

Green Chemistry Principles and this compound Replacement Strategies in Research

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Replacing this compound with more environmentally benign solvents is a key strategy in this regard.

Comparative Studies with Environmentally Benign Solvents and Their Efficacy

Research is actively exploring and evaluating alternative solvents to replace this compound in various applications. These studies compare the performance of greener solvents with this compound in terms of solubility, reaction efficiency, selectivity, and ease of recovery. Examples of potential alternatives being investigated include:

Ethyl acetate (B1210297): A polar aprotic solvent often used in chromatography and extractions.

Ethanol (B145695): A polar protic solvent derived from renewable resources. guidetopharmacology.orgnih.gov

2-Methyltetrahydrofuran (2-MeTHF): A cyclic ether derived from biomass, considered a greener alternative to tetrahydrofuran (B95107) (THF) and potentially this compound in certain reactions and extractions. fishersci.itwikipedia.orguni.lunih.gov

Cyclopentyl methyl ether (CPME): Another cyclic ether with favorable properties like a high boiling point and hydrolytic stability, being explored as a replacement for various ethereal solvents, including those used where this compound might otherwise be considered. wikipedia.orgfishersci.denih.govuni.lufishersci.it

tert-Butyl methyl ether (MTBE): While historically used as a gasoline additive, MTBE is also employed as a solvent and has been considered in the context of replacing less desirable solvents, although its own environmental impact is a subject of consideration. fishersci.fifishersci.seuni.luthermofisher.comnih.gov

Supercritical carbon dioxide (scCO2): A non-toxic, non-flammable, and readily available solvent under supercritical conditions, offering a promising environmentally friendly alternative for extractions and reactions.

Comparative studies often involve assessing the yield and purity of products obtained using different solvents, as well as considering factors like energy consumption and waste generation.

Methodologies for Reduced Solvent Consumption in Laboratory Procedures

Minimizing the total amount of solvent used in laboratory procedures is another crucial aspect of sustainable practice. Methodologies for reduced solvent consumption include:

Miniaturization of reactions and processes: Scaling down reactions to smaller volumes directly reduces the amount of solvent required.

Development of solvent-free or solvent-lean methodologies: Designing reactions or processes that require minimal or no solvent.

Optimization of extraction and purification procedures: Improving efficiency to reduce the number of solvent-intensive steps.

Utilizing alternative reaction media: Exploring solid-supported synthesis, microwave-assisted synthesis, or flow chemistry, which can sometimes reduce solvent needs.

Implementing these methodologies, alongside solvent recycling and the use of greener alternatives, contributes significantly to reducing the environmental footprint associated with the use of this compound in research.

Assessment of Environmental Footprint in Laboratory Practices Related to Solvent Use

The environmental impact of laboratory activities, particularly those involving solvents like this compound, is a growing concern within the scientific community. Research and teaching institutions contribute to the generation of hazardous waste, with solvents being a significant component. scielo.bracs.org Assessing the environmental footprint of solvent use in laboratories involves considering various factors throughout the solvent's lifecycle, from production to disposal. acs.orgplos.org

Several metrics and tools have been developed to evaluate the environmental impact and "greenness" of chemical processes and solvent use in laboratories. These tools aim to provide a quantitative basis for comparing different methods and identifying areas for improvement. nih.govmdpi.comsustainability-directory.com

Key metrics and assessment approaches include:

E-Factor: This metric, described by Roger Sheldon, relates the weight of waste coproduced to the weight of the desired product. acs.orgnih.gov While useful for synthesis, its application in analytical chemistry can be challenging as the "product" is often data, not a tangible mass. rsc.org

Process Mass Intensity (PMI): Favored in the pharmaceutical industry, PMI expresses the ratio of the total mass of all materials used (including solvents, reagents, etc.) to the mass of the product. acs.orgnih.gov A higher PMI indicates more waste generation.

Environmental Assessment Tool for Organic Syntheses (EATOS): This software tool assesses the greenness of laboratory-scale organic syntheses by evaluating the environmental impact and resource use of all chemicals involved, including solvents. nih.gov

Eco-Scale and Analytical Eco-Scale: These are metrics used for evaluating the greenness of organic syntheses and analytical chemistry procedures, respectively. nih.gov

Life Cycle Assessment (LCA): LCA is a comprehensive methodology used to evaluate the environmental impacts of a product, process, or system throughout its entire life cycle, from raw material extraction to disposal. plos.orgresearchgate.netdoe.gov This approach can provide detailed data on the environmental burdens associated with solvent production, use, and waste treatment. plos.orgresearchgate.net Studies have applied LCA to assess waste solvent treatment options like distillation and incineration, highlighting that the most environmentally sound option can depend on the specific solvent mixture and process conditions. researchgate.netresearchgate.net The environmental impact originating from solvent production is a major factor in deciding between recovery and incineration. researchgate.net

Cumulative Energy Demand (CED): This indicator quantifies the direct and indirect energy required throughout the life cycle of a process or product. frontiersin.org

Research findings indicate that solvent waste is a major concern in chemistry and life sciences laboratories due to the large volumes used. bath.ac.uk Academic labs in the US, for instance, generated an average of 4,300 metric tons of hazardous waste annually between 2011 and 2021, with almost half of this being solvents. acs.org A significant portion of this solvent waste is incinerated, contributing to carbon dioxide emissions. acs.org

Efforts to reduce the environmental footprint of solvent use in laboratories focus on several strategies:

Waste Minimization: Planning experiments to reduce the amount of solvent needed is a key step. bath.ac.uk

Solvent Recycling and Reuse: Reclaiming waste solvents through processes like distillation allows for their reuse, reducing the need for virgin material and minimizing waste. bath.ac.ukepa.govlabmanager.com

Using Alternative (Greener) Solvents: Exploring and adopting less hazardous and more environmentally friendly solvents is crucial. bath.ac.uklabmanager.comusc.edu While this compound is a traditional solvent, research into biorenewable solvents and other alternatives is ongoing. usc.edu

Switching to Low-Solvent or Solvent-Free Methodologies: Implementing experimental methods that require less or no solvent can significantly reduce environmental impact. bath.ac.uk

Proper Waste Disposal: Ensuring solvents are placed in the correct waste streams is essential for efficient and safe handling. bath.ac.uk

Assessing the environmental footprint of this compound specifically within a laboratory context often involves considering its volatility and potential emissions to the atmosphere. alphachem.com.audcceew.gov.au While detailed, publicly available data on the precise quantities of this compound waste generated by research laboratories globally is challenging to compile, the general trends in solvent use and waste generation in academic and research settings highlight the importance of implementing sustainable practices. scielo.bracs.org

The development and application of green chemistry metrics and LCA studies provide valuable tools for laboratories to quantify their environmental impact and make informed decisions regarding solvent selection, use, and disposal, ultimately working towards more sustainable research practices. nih.govsustainability-directory.comfrontiersin.org

Interdisciplinary Research Perspectives Utilizing Petroleum Ether

Petroleum Ether in Pharmaceutical Research

In pharmaceutical research, this compound is frequently employed in the initial stages of isolating potential drug candidates from natural sources and in refining synthesized pharmaceutical compounds.

This compound is used as an extraction solvent for isolating bioactive compounds from various plant materials. Studies have explored its efficacy, often in comparison with other solvents, for extracting lipophilic compounds like fatty acids and pigments such as chlorophyll (B73375) and carotenoids. sci-hub.se While some research indicates that this compound may yield lower amounts of certain bioactive compounds compared to more polar solvents like ethanol (B145695), it is effective for extracting specific non-polar constituents. nih.gov For instance, this compound extracts from certain plants have shown diverse biological activities, including cytotoxic, anticholinesterase, antioxidant, and antimicrobial properties, attributed to isolated compounds like diterpenes and steroids. mdpi.com Gas chromatography-mass spectrometry (GC-MS) analysis of this compound extracts has been used to identify bioactive compounds from marine resources like brown seaweed, revealing the presence of components with potential antibacterial activity. researcher.life, researchgate.net this compound is also utilized in sequential extraction processes, often as the initial solvent to remove non-polar compounds before using more polar solvents to extract different classes of bioactive molecules. sci-hub.se

This compound plays a role in the purification of active pharmaceutical ingredients (APIs) and intermediates, particularly through techniques like recrystallization and chromatography. Recrystallization, a common method for purifying solid APIs, often employs solvent-antisolvent pairs, and this compound can be used as a solvent in such systems. scispace.com Its non-polar nature makes it suitable for purifying compounds that are soluble in non-polar environments. In chromatography, this compound is used as a mobile phase or as a component in solvent systems for separating and purifying compounds based on their polarity. slideshare.net, labmartgh.com For example, it has been used in column chromatography for separating plant pigments. rsc.org The purification process aims to increase the chemical purity of APIs, which is crucial for their performance. scispace.com

Extraction of Bioactive Compounds for Drug Discovery and Development

This compound in Food Science and Nutrition Research

In food science and nutrition research, this compound is a standard solvent for the analysis of lipids and fats and the extraction of flavor compounds.

This compound is widely used for the gravimetric determination of crude total fat in food products. unl.edu It is a common solvent in traditional solvent extraction methods like Soxhlet extraction and the Mojonnier method. tandfonline.com, scribd.com, unl.edu, arabjchem.org In the Mojonnier method, fat is extracted with a mixture of ethyl ether and this compound. scribd.com, unl.edu These methods are fundamental for obtaining accurate nutritional information and assessing the composition of food items. tandfonline.com, medallionlabs.com this compound is effective in separating lipid components from water-soluble components in food matrices. scribd.com While traditional methods like Soxhlet extraction can be time-consuming and require significant solvent volumes, modifications and newer techniques like accelerated solvent extraction (ASE) also utilize this compound for efficient lipid extraction, often with reduced time and solvent consumption. tandfonline.com, thermofisher.com The extracted lipids can then be further analyzed, for example, by converting fatty acids into methyl esters for gas chromatography (GC) analysis to determine the fatty acid profile. medallionlabs.com, scribd.com, arabjchem.org

This compound is employed in the extraction of flavors and fragrances from plant materials for research purposes. jetir.org It is used to obtain extracts containing volatile aromatic compounds. frontiersin.org For instance, this compound has been used in the extraction of jasmine flower extract, which can be further purified for applications in areas like tobacco flavoring research. google.com While solvent extraction using this compound is a traditional method, research continues to explore and optimize these techniques for obtaining high-quality flavor and fragrance compounds. frontiersin.org, jetir.org

This compound in Materials Science and Polymer Research

Solvent in Polymer Synthesis and Processing

This compound is employed as a solvent in the field of polymer science, particularly in synthesis and processing applications. Its non-polar nature makes it suitable for dissolving and dispersing non-polar polymers and additives. patsnap.com This property contributes to improved processability and product quality in rubber and polymer manufacturing, compounding, and processing industries, including tire production and plastic product manufacturing. patsnap.com

Research indicates its use as a solvent in specific polymerization techniques. For instance, this compound can be utilized in radical ring-opening polymerization for the synthesis of degradable poly(vinyl esters). sigmaaldrich.comsigmaaldrich.com It also serves as a solvent in the synthesis of di-block copolymer micelles. sigmaaldrich.comsigmaaldrich.com In the synthesis of polymers based on alkylthiophenyl side chains, this compound has been used as an extraction solvent and as an eluent in silica (B1680970) gel chromatography for purification of intermediate products. rsc.org

This compound is also relevant in the context of polymer processing, such as in the tire industry for the temporary binding of layers of rubber or rubberized fabrics. dhcpl.com Its application between layers facilitates thickening of the surfaces and promotes adhesion until vulcanization. dhcpl.com Furthermore, it can function as a thinner for varnish, paint, and printing ink formulations requiring quick drying, and as a diluent for lacquers, enamels, and a solvent for processing polishes, cleaning, and waterproofing compounds. dhcpl.com

Research on Solvent-Polymer Interactions and Material Properties

The interaction between solvents like this compound and polymers is a critical area of research, influencing material properties and processing outcomes. The capacity of a solvent to dissolve polymers and the magnitude of their interaction can be gauged using the solubility parameter (δ), which is the square root of the cohesive energy density (ε). acs.orgscielo.br A lower Flory interaction parameter (χ) generally indicates a good solvent, where polymer/solvent interactions are favorable. scielo.br

Studies on solvent-polymer interactions often involve assessing how a polymer behaves in different solvents. For example, research on poly(ethylene adipate) (PEA) has utilized viscometric methods in good solvents like benzene (B151609), chloroform, and acetone (B3395972) to determine the Flory binary interaction parameter. scielo.br While this specific study did not use this compound as a "good" solvent for PEA, it highlights the methods used to quantify these interactions. This compound has been used as a non-solvent in purification techniques for polymers like PEA, where the polymer is precipitated out of a benzene/petroleum ether mixture. scielo.br

The chemical affinity and characteristics of solvents play a role in conformational changes at the polymer surface, which has implications for interfacial processes such as adsorption, permeation, swelling, deformation, aggregation, and dissolution. researchgate.net While this compound is a non-polar solvent, research on solvent-polymer interactions with various solvents helps to understand the broader principles governing these relationships and how they impact material behavior. acs.orgresearchgate.net

The influence of solvents on the properties of polymers can be significant. For instance, the interaction between solvents and polymer molecules, along with internal stress and polymer-polymer interactions, influences the pore-formation phenomenon in homogeneous membranes. acs.org Research involving different solvents, though not exclusively this compound, demonstrates how solvent choice affects the morphology and pore-formation rate of polymer membranes. acs.org

This compound in Phytochemistry and Ethnobotanical Studies

This compound is a widely used non-polar solvent in phytochemistry and ethnobotanical studies for the extraction and isolation of non-polar compounds from plant materials. wisdomlib.orgwisdomlib.orgaafco.org This method, often part of a sequential extraction process, is effective for isolating oil-soluble substances such as oils, fats, waxes, and resins from various plant parts, including leaves, stems, and roots. patsnap.comwisdomlib.orgwisdomlib.orgnih.gov

Numerous studies have employed this compound extraction to investigate the phytochemical constituents of medicinal plants used in traditional medicine systems. wisdomlib.orgwisdomlib.orgwisdomlib.orgrjptonline.org For example, this compound extracts of Abutilon pannosum and Grewia tenax leaves have been analyzed to identify phytochemicals like alkaloids, fatty acids, sterol lipids, and heterocyclic compounds. arcjournals.org The this compound extract of G. tenax was found to contain a greater number of bioactive compounds compared to that of A. pannosum, including flavonoids, terpenoids, cannabinoids, and carotenoids. arcjournals.org

This compound extracts have also been studied for their biological activities. Research on the this compound extract of Wedelia chinensis has led to the isolation and characterization of compounds, including diterpenes and steroids, which exhibited cytotoxic, anticholinesterase, antioxidant, and antimicrobial activities. nih.gov Specifically, the diterpenes (-) kaur-16α-hydroxy-19-oic acid and (-) kaur-16-en-19-oic acid showed significant biological activities. nih.gov

Another study on Tridax procumbens demonstrated that this compound extracts exhibited growth inhibition against Escherichia coli and Salmonella typhimurium. rjptonline.org The zone of inhibition varied with concentration, with the this compound extract showing higher inhibition against E. coli than S. typhimurium at a concentration of 10 mg/ml. rjptonline.org

This compound extraction is also used in the phytochemical screening of plants to identify the presence of various classes of compounds. Studies on Alysicarpus glumaceus and Cynoglossum coeruleum have shown that this compound extracts can contain carbohydrates, tannins, saponins, alkaloids, flavonoids, and cardiac glycosides, although the abundance of these compounds can vary compared to extracts obtained with more polar solvents like methanol (B129727) or ethanol. researchgate.netresearchgate.net For instance, in Cynoglossum coeruleum, the total flavonoid content in the this compound extract was significantly lower than in methanol or ethyl acetate (B1210297) extracts. researchgate.net

The use of this compound in ethnobotanical studies is often linked to the investigation of the scientific basis for the traditional uses of plants. By extracting non-polar compounds, researchers can isolate potential bioactive substances responsible for reported medicinal properties. wisdomlib.orgwisdomlib.orgrjptonline.org

Here is a table summarizing some research findings on phytochemicals found in this compound extracts:

Plant SpeciesPlant PartIdentified Phytochemicals (this compound Extract)Reference
Abutilon pannosumLeavesAlkaloids, fatty acids, sterol lipid, heterocyclic compound arcjournals.org
Grewia tenaxLeavesFatty acid, alkaloid, flavonoid, terpenoid, sterol lipid, heterocyclic compound, cannabinoid, carotenoid arcjournals.org
Wedelia chinensisWhole plant(-) kaur-16α-hydroxy-19-oic acid, (-) kaur-16-en-19-oic acid, β-sitosterol, cholesta-5,23-dien-3-ol nih.gov
Strobilanthes ciliatusLeavesTerpenoids, steroids (20 components detected by GC-MS) botanyjournals.com
Alysicarpus glumaceusNot specifiedCarbohydrate, tannins, saponins, alkaloids, flavonoids, cardiac glycosides researchgate.net
Cynoglossum coeruleumLeavesAlkaloids, flavonoids, phenols, steroids, terpenoids, saponins researchgate.net

Here is a table showing the antibacterial activity of Tridax procumbens extracts:

Extract SolventConcentration (mg/ml)Escherichia coli Zone of Inhibition (mm)Salmonella typhimurium Zone of Inhibition (mm)Reference
This compound5Not specifiedNot specified rjptonline.org
This compound102514 rjptonline.org
Aqueous51410 rjptonline.org
Aqueous101812 rjptonline.org
Ciprofloxacin (Standard)0.1Significant inhibition (at par with extracts)Significant inhibition (at par with extracts) rjptonline.org

Note: The table for Tridax procumbens antibacterial activity presents data as found in the source. Specific values for the 5 mg/ml this compound extract were not detailed in the provided snippet.

Q & A

Q. What analytical methods are considered standard for determining petroleum ether's compositional variability in research settings?

Gas chromatography (GC) is the primary method due to its sensitivity (10⁻⁸–10⁻¹⁵ g detection) and ability to separate volatile mixtures. Use temperature programming and carrier gases (N₂, He) to optimize retention times. Quantitative analysis involves integrating peak areas and comparing them to calibration curves or internal standards (e.g., deuterated analogs) .

Q. How should researchers mitigate safety risks when handling this compound in laboratory experiments?

Prioritize flammability controls (e.g., spark-free equipment, ventilation) and use NFPA/DOT hazard guidelines (UN 1268). Store in inert atmospheres and conduct risk assessments for large-scale usage, referencing SDS protocols for spill containment and exposure limits .

Q. What criteria should guide the selection of this compound fractions for solvent-dependent reactions?

Base selection on boiling point ranges (e.g., 40–60°C vs. 60–80°C fractions) and hydrocarbon composition (e.g., % n-pentane vs. n-hexane). Validate purity via GC retention time consistency and impurity profiling using mass spectrometry .

Q. How can researchers assess the purity of this compound batches for reproducibility in synthetic workflows?

Perform GC analysis with internal standards and construct purity curves using known hydrocarbon ratios. Cross-check with Karl Fischer titration for water content and UV-Vis spectroscopy for aromatic contaminants .

Advanced Research Questions

Q. How can conflicting compositional data from this compound analyses be resolved in multi-institutional studies?

Apply cross-validation protocols: (1) harmonize GC parameters (column type, carrier flow rate); (2) use shared internal standards; (3) perform interlaboratory statistical tests (ANOVA, PCA) to identify systematic biases .

Q. What strategies optimize GC parameters for resolving co-eluting hydrocarbons in this compound fractions?

Implement temperature ramping (e.g., 5°C/min from 40°C) and backflush configurations to reduce analysis time. Compare capillary vs. packed columns for resolution of C₅–C₇ isomers, and validate with GC-MS libraries .

Q. How can researchers address reproducibility challenges in solvent extraction studies using this compound?

Standardize extraction variables (e.g., solvent-to-sample ratio, agitation time) and document batch-specific boiling ranges. Use accelerated stability studies to assess solvent degradation under storage conditions .

Q. What interdisciplinary approaches are effective for evaluating this compound's environmental impact in ecotoxicology studies?

Combine GC-based fate analysis with algal toxicity assays (e.g., Chlorella vulgaris growth inhibition) and soil microbial diversity assessments. Model bioaccumulation factors using partition coefficients (log Kₒw) .

Q. How can trace additives or stabilizers in commercial this compound be quantified without prior knowledge of their identity?

Employ GC-MS with non-targeted screening (NTS) workflows and high-resolution mass spectrometry (HRMS). Use fragmentation patterns and databases (NIST, PubChem) for structural elucidation .

Q. What methodologies validate the compliance of this compound usage with evolving regulatory frameworks like REACH?

Conduct lifecycle assessments (LCAs) for waste solvent disposal and align with FAIR data principles (Findable, Accessible, Interoperable, Reusable). Integrate ethical review boards to address environmental justice implications in field studies .

Methodological Considerations Table

Research ObjectiveRecommended TechniqueKey ParametersReferences
Compositional AnalysisGC-MSColumn type, temperature program, internal standard
Purity ValidationKarl Fischer TitrationWater content threshold (<50 ppm)
Environmental ImpactAlgal Toxicity AssaysEC₅₀ values, biomass quantification
Regulatory ComplianceLifecycle Assessment (LCA)Waste solvent pathways, carbon footprint

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.